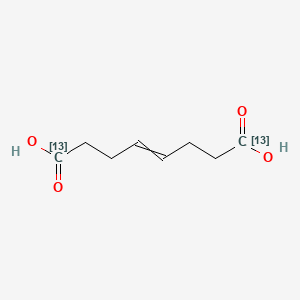
(1,8-13C2)oct-4-enedioic acid
概述
描述
(1,8-13C2)oct-4-enedioic acid is a labeled compound where the carbon atoms at positions 1 and 8 are isotopically enriched with carbon-13. This compound is a derivative of octenedioic acid, which is an unsaturated dicarboxylic acid. The presence of the carbon-13 isotopes makes it particularly useful in various scientific studies, including metabolic and tracer studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 labeled precursors. One common method is the partial hydrogenation of 1,8-octadiene-1,8-13C2, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of palladium catalysts for hydrogenation and strong oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors for hydrogenation and oxidation processes, ensuring consistent production quality.
化学反应分析
Types of Reactions
(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
科学研究应用
(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.
相似化合物的比较
Similar Compounds
Octenedioic Acid: The non-labeled version of the compound.
Hexenedioic Acid: A shorter-chain analog with similar chemical properties.
Decenedioic Acid: A longer-chain analog with similar chemical properties.
Uniqueness
The primary uniqueness of (1,8-13C2)oct-4-enedioic acid lies in the carbon-13 labeling, which makes it invaluable for tracer studies. This isotopic enrichment allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
属性
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

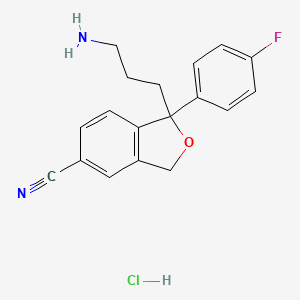
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
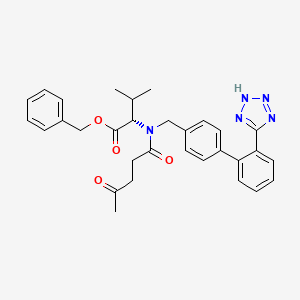

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
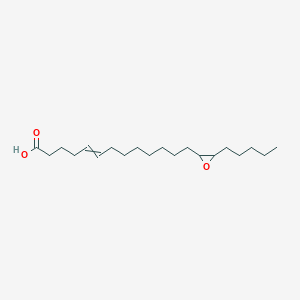
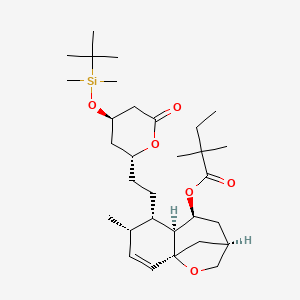
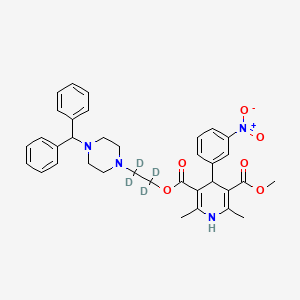
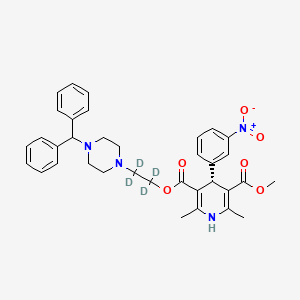
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)
